molecular formula C11H17N3 B1384077 1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole CAS No. 2060026-63-1

1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole

Cat. No. B1384077
M. Wt: 191.27 g/mol
InChI Key: BCPUSEOVSKLEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole, also known as CDAI, is a heterocyclic compound that has been studied for its potential applications in science and research. It is a member of the imidazole family, which is a group of compounds that are commonly used in pharmaceutical and medical research. CDAI has been found to possess a number of interesting properties, including its ability to act as an inhibitor of certain enzymes, its ability to act as a ligand for certain proteins, and its ability to act as a catalyst in certain chemical reactions.

Scientific Research Applications

Crystal Structure Analysis

  • In a study on the crystal structures of similar compounds, researchers found significant insights into the non-planar nature of the molecules and the delocalization of π-electron density within certain rings. These structural characteristics have implications for the properties and potential applications of these compounds in various fields of chemistry and biochemistry (Boechat et al., 2016).

Histamine Receptor Agonism

  • Research on cyclopropane-based conformationally restricted analogues of histamine, including compounds with a similar structure, demonstrated potent agonist effects on histamine H3 receptors. This finding is significant for the development of drugs targeting these receptors (Kazuta et al., 2003).

Synthesis and Biological Evaluation

  • Another study focused on the synthesis and biological evaluation of 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl derivatives. These compounds were found to be potent inhibitors in a specific microsomal assay, highlighting their potential in drug development (Gomaa et al., 2011).

Imidazole Derivatives as Local Anesthetic Agents

  • A study on the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, similar in structure to the compound , revealed their potential as local anesthetic agents. This research provides a basis for the development of new anesthetic compounds (Ran et al., 2015).

Mutant Isocitric Dehydrogenase 1 (IDH1) Inhibitors

  • Research on imidazole cyclopropyl amine analogues identified these compounds as potent inhibitors of mutant IDH1, which is important in the context of certain cancers. These findings contribute to the ongoing efforts to develop targeted cancer therapies (Zheng et al., 2018).

properties

IUPAC Name

1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-11(2)7-13-9(11)10-12-5-6-14(10)8-3-4-8/h5-6,8-9,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPUSEOVSKLEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=NC=CN2C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole
Reactant of Route 2
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole
Reactant of Route 3
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole
Reactant of Route 4
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole
Reactant of Route 5
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole
Reactant of Route 6
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole

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